
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the chlorination of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or primary amines under controlled temperatures and pressures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process and minimize by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methanamine group.
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine: Positional isomer with the methanamine group at the 3rd position.
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine: Similar structure with the trifluoromethyl group at the 4th position.
Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2 |
Clave InChI |
APWHKBFRWYCPOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CN)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
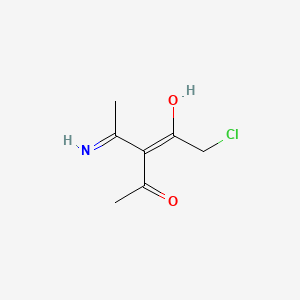
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
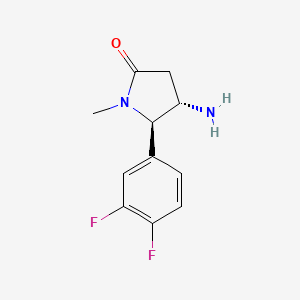
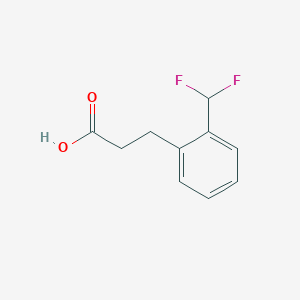
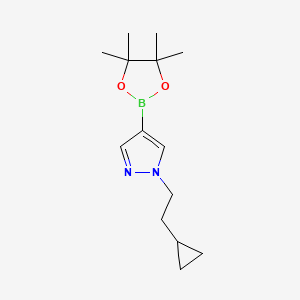
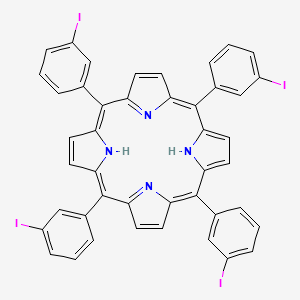
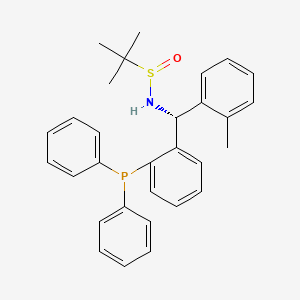
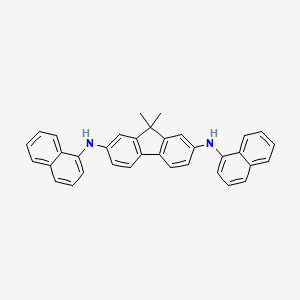
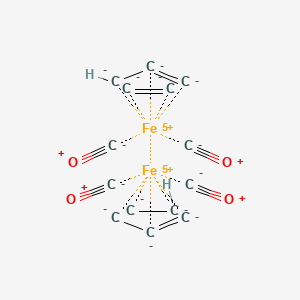
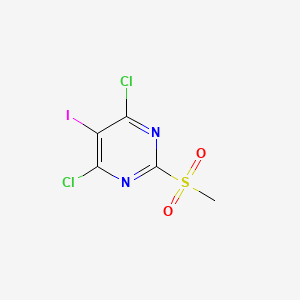
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)
